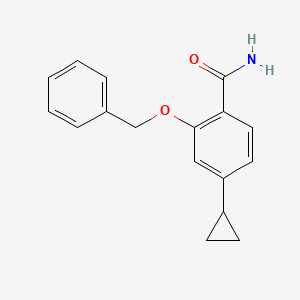

2-(Benzyloxy)-4-cyclopropylbenzamide

Description

2-(Benzyloxy)-4-cyclopropylbenzamide is a benzamide derivative characterized by a benzyloxy group at the ortho position (C2) of the benzene ring and a cyclopropyl substituent at the para position (C4). Its molecular formula is C₁₇H₁₇NO₂, with a molecular weight of 267.33 g/mol. The benzyloxy group contributes to the compound’s lipophilicity, while the cyclopropyl ring introduces steric constraints and electronic effects due to its strained three-membered structure.

Properties

IUPAC Name |

4-cyclopropyl-2-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c18-17(19)15-9-8-14(13-6-7-13)10-16(15)20-11-12-4-2-1-3-5-12/h1-5,8-10,13H,6-7,11H2,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDPJWSKDDIJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C(=O)N)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-cyclopropylbenzamide typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable benzoyl chloride derivative under basic conditions.

Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or similar reagents.

Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-cyclopropylbenzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

Reduction: Reduction of the benzamide group can produce the corresponding amine.

Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(Benzyloxy)-4-cyclopropylbenzamide has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions and protein binding.

Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-cyclopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and cyclopropyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The placement of the benzyloxy group (C2 vs. C4) alters electronic distribution.

- Cyclopropyl vs.

Spectroscopic Properties

Infrared (IR) Spectroscopy

- This compound : Expected strong carbonyl (C=O) stretch at ~1650 cm⁻¹ (amide I band) and C-O-C (benzyloxy) at ~1250 cm⁻¹ .

- 4-(Benzyloxy) Carbamate Analogs : Exhibit broader carbonyl stretches (~1700–1750 cm⁻¹) due to carbamate C=O and additional substituent vibrations (e.g., nitro: ~1520 cm⁻¹, chloro: ~750 cm⁻¹) .

Nuclear Magnetic Resonance (NMR)

- 1H-NMR :

- 13C-NMR :

Reactivity and Stability

- Hydrolytic Stability : The benzamide core in the target compound is less prone to hydrolysis than carbamate analogs, which degrade under basic conditions via carbamate cleavage .

- Electrophilic Substitution : The electron-donating cyclopropyl group at C4 directs electrophiles to the C3/C5 positions, contrasting with nitro-substituted analogs where electrophilic attack is hindered at C2/C3.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.